molecular formula C18H17NO3S B11048977 4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid

4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid

Cat. No.: B11048977
M. Wt: 327.4 g/mol
InChI Key: YTZPSRRECXHMIO-UHFFFAOYSA-N
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Description

4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a benzothieno-pyridine core, makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzothieno-pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines

Scientific Research Applications

4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid include other benzothieno-pyridine derivatives and related heterocyclic compounds. Examples include:

  • 4-Hydroxy-2-quinolones
  • Coumarin derivatives
  • Imidazole-containing compounds

Uniqueness

What sets 4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoic acid apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2-oxo-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-4-yl)benzoic acid

InChI

InChI=1S/C18H17NO3S/c20-15-9-13(10-5-7-11(8-6-10)18(21)22)16-12-3-1-2-4-14(12)23-17(16)19-15/h5-8,13H,1-4,9H2,(H,19,20)(H,21,22)

InChI Key

YTZPSRRECXHMIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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